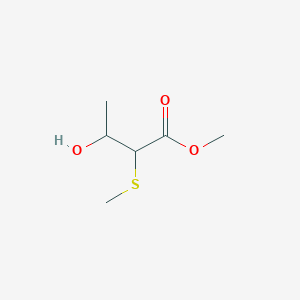

Methyl 3-hydroxy-2-methylsulfanylbutanoate

Description

Methyl 3-hydroxy-2-methylsulfanylbutanoate is a sulfur-containing ester derivative with a hydroxyl group at the C3 position and a methylsulfanyl (SCH₃) group at C2.

Properties

IUPAC Name |

methyl 3-hydroxy-2-methylsulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c1-4(7)5(10-3)6(8)9-2/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWBUUTOKSTXOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-2-methylsulfanylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-methylsulfanylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl 3-hydroxy-2-methylsulfanylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: Methyl 3-hydroxy-2-methylsulfanylbutanoate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming methyl 3-oxo-2-methylsulfanylbutanoate.

Reduction: The compound can be reduced to form methyl 3-hydroxy-2-methylbutanoate by removing the sulfanyl group.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.

Major Products Formed:

Oxidation: Methyl 3-oxo-2-methylsulfanylbutanoate.

Reduction: Methyl 3-hydroxy-2-methylbutanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-2-methylsulfanylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-methylsulfanylbutanoate involves its interaction with various molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()

- Structure: Features an amino group (NH) and trifluoroethyl substituent instead of hydroxyl and methylsulfanyl groups.

- Synthesis: Prepared via nucleophilic substitution using methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride and trifluoroethyl triflate in THF .

- Key Differences: The trifluoroethyl group increases hydrophobicity and metabolic stability compared to the hydroxyl and thioether groups in the target compound. Amino substitution enables hydrogen bonding, altering solubility and reactivity.

b) Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride ()

Ester Derivatives with Heteroatoms

a) Methyl 2-benzoylamino-3-oxobutanoate ()

- Structure: Includes a benzoylamino group and ketone at C3.

- Reactivity: Forms enaminones via condensation with aromatic amines, a pathway unavailable to the target compound due to its hydroxyl and thioether groups .

b) Methyl palmitate and ethyl linolenate ()

- Structure : Long-chain fatty acid esters lacking hydroxyl or sulfur groups.

- Physical Properties: Higher hydrophobicity (logP > 6) compared to Methyl 3-hydroxy-2-methylsulfanylbutanoate, which likely has moderate polarity due to hydroxyl and thioether groups .

- Applications : Common in lipid metabolism studies, unlike sulfur-containing esters, which may exhibit pesticidal or antimicrobial activity.

Analytical and Spectral Comparisons

Table 1: Key Analytical Data for Selected Compounds

*Predicted data based on structural analogs.

Biological Activity

Methyl 3-hydroxy-2-methylsulfanylbutanoate is a compound of significant interest in biochemical and pharmaceutical research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

Methyl 3-hydroxy-2-methylsulfanylbutanoate features a hydroxyl group and a methylsulfanyl group attached to a butanoate backbone. These functional groups contribute to its reactivity and interactions with biological systems.

| Property | Description |

|---|---|

| Molecular Formula | C6H12O3S |

| Molecular Weight | 148.23 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Boiling Point | Not extensively documented |

The biological activity of methyl 3-hydroxy-2-methylsulfanylbutanoate is attributed to its ability to interact with various molecular targets, particularly enzymes involved in metabolic pathways. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding, influencing enzyme activity and modulating biochemical pathways.

- Enzyme Interaction : The compound is known to affect enzyme-catalyzed reactions, potentially acting as an inhibitor or a substrate depending on the enzyme's specificity.

- Metabolic Pathways : It plays a role in sulfur metabolism and may influence the synthesis of other biologically relevant molecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of methyl 3-hydroxy-2-methylsulfanylbutanoate. In vitro experiments have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

- Study Findings : A series of compounds derived from similar structures demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant cytotoxicity specifically towards cancerous cells while sparing normal cells .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes:

- Protease Inhibition : Methyl 3-hydroxy-2-methylsulfanylbutanoate has been shown to interact with proteases, affecting their activity through competitive inhibition mechanisms .

Applications in Research and Industry

Methyl 3-hydroxy-2-methylsulfanylbutanoate serves as an important intermediate in organic synthesis and has potential applications in:

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting metabolic disorders or cancers.

- Biochemical Research : Used in studies focusing on enzyme mechanisms and metabolic pathways, providing insights into sulfur metabolism and related biochemical processes.

Comparative Analysis with Related Compounds

To understand the uniqueness of methyl 3-hydroxy-2-methylsulfanylbutanoate, it is beneficial to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 3-hydroxybutyrate | Lacks sulfanyl group; simpler structure | Known for energy metabolism effects |

| Methyl 3-oxo-2-methylsulfanylbutanoate | Contains a carbonyl group; different reactivity | Potentially more reactive in oxidative environments |

| Methyl 2-hydroxy-3-methylsulfanylbutanoate | Similar sulfanyl group but different positioning | Investigated for similar metabolic interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.